molecular formula C14H17N7O2S B2736652 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034386-66-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2736652
CAS No.: 2034386-66-6
M. Wt: 347.4
InChI Key: OQZRDZRCCRLMGD-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring an array of functional groups, including pyrazole, oxadiazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves several key steps:

  • Formation of the Pyrazole Ring: The synthesis starts with the formation of the pyrazole ring by condensing hydrazine with ethyl acetoacetate, followed by ethylation.

  • Construction of the Oxadiazole Ring: This is typically achieved through cyclization of acyl hydrazides with carbon disulfide in the presence of base.

  • Attachment of the Thiadiazole Moiety: The thiadiazole ring is introduced through a reaction involving thiosemicarbazide and subsequent cyclization.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yield and purity. This often includes temperature control, choice of solvents, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, especially at the sulfur atom in the thiadiazole ring.

  • Reduction: Reduction reactions can target the various functional groups in the molecule, like reducing the oxadiazole ring.

  • Substitution: Nucleophilic substitution reactions are common, particularly at positions adjacent to nitrogen atoms in the rings.

Common Reagents and Conditions

  • Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Involves nucleophiles like sodium azide or alkyl halides under mild conditions.

Major Products

  • Oxidation: Can form sulfoxides or sulfones.

  • Reduction: Leads to alcohols or amines.

  • Substitution: Results in functionalized derivatives with new substituent groups.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules due to its reactive functional groups.

Biology

In biological research, it can act as a probe or ligand in biochemical assays, interacting with specific enzymes or receptors to elucidate their functions.

Medicine

Potential medical applications include acting as a pharmacophore in drug design, aiming for therapeutic targets such as cancer cells or microbial infections.

Industry

Industrially, the compound might be utilized in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The effects of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide are mediated through its interaction with various molecular targets. These targets include enzymes and receptors in biological systems, where the compound can inhibit or activate pathways, resulting in desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

  • N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

Conclusion

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a multifaceted compound with significant implications across various fields of research and industry. Its diverse reactivity and potential for functionalization make it a valuable asset in scientific exploration and technological advancement.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-3-5-10-12(24-20-18-10)14(22)15-7-11-17-13(19-23-11)9-6-16-21(4-2)8-9/h6,8H,3-5,7H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZRDZRCCRLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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